Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 2-chloro-5-methyl-1-oxaspiro[23]hexane-2-carboxylate is a chemical compound with the molecular formula C8H11ClO3 It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a chlorinated cyclopropane derivative with a suitable esterifying agent. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like sodium hydride (NaH) to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde.
Scientific Research Applications
Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate
- Methyl 2-chloro-5-isopropyl-1-oxaspiro[2.3]hexane-2-carboxylate
Uniqueness
Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific substitution pattern and the presence of a spiro structure. This uniqueness can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H11ClO3 |
---|---|
Molecular Weight |
190.62 g/mol |
IUPAC Name |
methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C8H11ClO3/c1-5-3-7(4-5)8(9,12-7)6(10)11-2/h5H,3-4H2,1-2H3 |
InChI Key |
CHYLEKDDBNWSOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
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